molecular formula C10H11NO4 B132618 Methyl 4-acetamido-2-hydroxybenzoate CAS No. 4093-28-1

Methyl 4-acetamido-2-hydroxybenzoate

Cat. No. B132618
CAS RN: 4093-28-1
M. Wt: 209.2 g/mol
InChI Key: LCXHOHRQXZMSQN-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-2-hydroxybenzoate is a compound that is structurally related to various benzimidazole and benzoxazole derivatives, which have been synthesized and studied for their chemical properties and potential applications. While the specific compound methyl 4-acetamido-2-hydroxybenzoate is not directly mentioned in the provided papers, the related compounds and their syntheses offer insights into the chemical behavior and characteristics that could be extrapolated to methyl 4-acetamido-2-hydroxybenzoate.

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials such as o-toluidine and 2-aminobenzimidazole, which are modified through reactions with acetyl groups and other reagents to yield various derivatives. For instance, 4-acetoxymethylbenzimidazole and its derivatives were synthesized from o-toluidine in moderate yields, indicating a potential pathway for the synthesis of similar acetamido compounds . Additionally, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of methylated pyrimido[1, 2-a]benzimidazole derivatives, which could suggest methods for introducing substituents onto the benzimidazole ring .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. For example, the structure of methyl 4-hydroxybenzoate was confirmed at 120 K, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . This information is valuable for understanding the potential molecular interactions and stability of methyl 4-acetamido-2-hydroxybenzoate.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, showing that the presence of certain substituents can influence the rate of hydrolysis and other reactions. For instance, the hydrolytic reactivity of 4-acetoxymethylbenzimidazole derivatives was determined, and the effects of substituents on the rate constants were discussed . This analysis is crucial for predicting how methyl 4-acetamido-2-hydroxybenzoate might behave under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and computational methods. Methyl 4-hydroxybenzoate's intermolecular interactions and crystal packing were analyzed using Hirshfeld surface analysis, and its vibrational spectra were obtained through FT-IR spectroscopy, which correlated strongly with computed spectra . These studies provide a foundation for understanding the properties of methyl 4-acetamido-2-hydroxybenzoate, such as its stability, solubility, and potential interactions with other molecules.

Scientific Research Applications

1. Crystal Structure and Computational Analysis

Methyl 4-hydroxybenzoate, also known as methyl paraben, has been studied for its anti-microbial properties and is used in cosmetics, personal-care products, and as a food preservative. A study detailed the single crystal X-ray structure of methyl 4-hydroxybenzoate, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Computational calculations using quantum mechanical methods were also performed, providing insights into the molecular characteristics contributing to its pharmaceutical activity (Sharfalddin et al., 2020).

2. Antiparasitic Activity

Research has demonstrated the antiparasitic activity of derivatives of methyl 4-acetamido-2-hydroxybenzoate, highlighting their potential in treating parasitic infections. A study focusing on 2-substituted PABAs (para-aminobenzoic acid) found significant anti-coccidial activity, especially in derivatives containing alkoxy, alkylthio, and alkylamino groups (Rogers et al., 1964).

3. Solubility and Pharmaceutical Significance

The solubility of methyl 4-hydroxybenzoate (paraben) has been a subject of study due to its pharmaceutical significance. Research into the aqueous solubilities of parabens over a wide temperature range revealed non-linear behavior in solubility plots, challenging previously held assumptions about paraben homology and their stability in pharmaceutical formulations (Grant et al., 1984).

4. Tyrosinase Mimicking Activity

Methyl 4-hydroxybenzoate has been used in studies to mimic the activity of the copper enzyme tyrosinase. Research employing dinuclear copper(I) complexes demonstrated that the reaction of copper-mediated oxygenation of methyl 4-hydroxybenzoate produces catechol, a product similar to those generated by tyrosinase activity in nature, thus providing insights into enzyme-mimicking reactions (Casella et al., 1996).

Safety And Hazards

Methyl 4-acetamido-2-hydroxybenzoate is considered to be toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 4-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXHOHRQXZMSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193934
Record name Methyl 4-(acetylamino)salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamido-2-hydroxybenzoate

CAS RN

4093-28-1
Record name Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetamidosalicylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(acetylamino)salicylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(acetylamino)salicylate
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Record name METHYL 4-ACETAMIDOSALICYLATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 4.17 g (0.025 mole) methyl 4-aminosalicylate (9) in 20 mL water, was added 3 mL (0.032 mole) acetic anhydride (Aldrich 11,004-3) while stirring. The mixture was heated at 800 for 30 minutes and cooled to room temperature. The precipitate was collected and added into 100 ml of 10% hydrochloric acid. This suspension was stirred at room temperature for 10 minutes, filtered and dried to give 4.3 g (82%) of a crude solid, which was recrystallized from H2O/CH3OH, yielding 3 g (70%) of 10 as white crystals, mp 153-154 . Infrared (IR) and NMR analysis gave the following results: IR (potassium bromide): 3319(NH), 1680 (C=O),1604, 1157 cm−1. 1H nmr (90 MHz, CDCI3 +DMSO-d6):δ 10.80 (1H, S, OH), 9.74 (1H, br s, NH), 7.73 (1H; d, 3JH5-H6=9 Hz; H-6), 7.37 (1H; d, 4JH5-H3=1.8 Hz; H-3),7.11 (1H; dd, 3JH6-H5=9HZ, 4JH3-H5=1.8 Hz; H-5), 3.91 (3H; s; OCH3), 2.15 (3H, s, CH3).
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70%

Synthesis routes and methods IV

Procedure details

To a solution of 10 g (59.9 mmol) of methyl 4-aminosalicylate in 100 ml of CH2Cl2 is added 6.8 ml (83.9 mmol) of pyridine in one portion at room temperature. The solution is cooled to 0° C. and 4.7 ml (65.9 mmol) of acetyl chloride is added dropwise. After addition is complete the reaction mixture is let stand 30 minutes at room temperature. The reaction mixture is diluted with water and extracted with CH2Cl2. The combined organic extracts are dried over MgSO4, filtered and concentrated to provide methyl 4-acetylaminosalicylate which is used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-acetamido-2-hydroxybenzoate

Citations

For This Compound
12
Citations
X Ji, S Xue, Y Zhan, J Shen, L Wu, J Jin… - European Journal of …, 2014 - Elsevier
… Methyl 4-acetamido-2-hydroxybenzoate and isobutyl bromide was treated with NaH in DMF according to general procedure A to afford compound 1d as a white solid. Yield, 70%; mp …
Number of citations: 18 www.sciencedirect.com
S Xue, L Ma, R Gao, Y Li, Z Li - Acta Pharmaceutica Sinica B, 2014 - Elsevier
… Methyl 4-acetamido-2-hydroxybenzoate (20 mmol) was dissolved in anhydrous DMF (50 mL), followed by the addition of anhydrous K 2 CO 3 (30 mmol) or NaH (30 mmol) and …
Number of citations: 33 www.sciencedirect.com
Q Geng, Y Dong, P Jin, J Xu, L Chen, X Du, M Li… - Journal of Molecular …, 2023 - Elsevier
Discovery of novel small molecules blocking PD-1/PD-L1 interaction is a promising approach mobilizing immune system to fight against cancers. Herein we report the synthesis and …
Number of citations: 1 www.sciencedirect.com
PV Hegde, MD Howe, MD Zimmerman… - European Journal of …, 2022 - Elsevier
… 5-Fluoro-PAS 11 was synthesized according to the reported method by sequential fluorination of methyl 4-acetamido-2-hydroxybenzoate (24) using Selectfluor to afford 25 followed by …
Number of citations: 4 www.sciencedirect.com
AR Mohammed, SR Ravella… - … Chemistry Letters and …, 2014 - Taylor & Francis
… To a stirred solution of methyl 4-acetamido-2-hydroxybenzoate 2a (24 g, 114.8 mmols) in dichloromethane (456 mL) at room temperature, sequentially benzylpropiolate (Citation4) (20.2 …
Number of citations: 1 www.tandfonline.com
J Kuroyanagi, K Kanai, Y Sugimoto, T Horiuchi… - Bioorganic & medicinal …, 2010 - Elsevier
… As outlined in Scheme 3, compound 20, obtained from methyl 4-acetamido-2-hydroxybenzoate (19), was subjected to cross-coupling reaction 18 followed by intramolecular cyclization …
Number of citations: 37 www.sciencedirect.com
M Cigl, N Podoliak, T Landovský, D Repček… - arXiv preprint arXiv …, 2023 - arxiv.org
Since the recent discoveries, ferroelectric nematics became of upmost interest due to their outstanding ferroelectric properties. In this work, we prepared a series of polar molecules …
Number of citations: 1 arxiv.org
PV Hegde - 2022 - search.proquest.com
Tuberculosis (TB) remains a leading cause of infectious disease mortality and morbidity resulting in nearly 1.3 million deaths annually and infecting nearly one-quarter of the population. …
Number of citations: 2 search.proquest.com
World Health Organization - 2001 - apps.who.int
G World Health Organization (2001) This document is not a formal publication of the World Health Organization, and all rights are reserved by the Organization. The document may, …
Number of citations: 7 apps.who.int
CJ Moody - Stud. Nat. Prod. Chem, 1988
Number of citations: 13

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